molecular formula C9H10O2 B2483990 5-Ethenyl-2-methoxyphenol CAS No. 621-58-9

5-Ethenyl-2-methoxyphenol

Cat. No. B2483990
Key on ui cas rn: 621-58-9
M. Wt: 150.177
InChI Key: FXEIWOUGVRUQNK-UHFFFAOYSA-N
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Patent
US07759527B2

Procedure details

A mixture of Ferulic acid (0.0083 mol), K2CO3 (10%, 3 ml), imidazole (1 mL) and dimethylformamide (15 ml) were taken in a 250 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well and placed inside the microwave oven over an ice bath and irradiated for 30 minutes in parts. After completion of reaction, it was worked up and purified as in example V and provided sweet and pleasant smelling viscous liquid. 59% yield; (Spectral data as in example V)
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C(O)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7]C)[CH:5]=1.[C:15]([O-])([O-])=O.[K+].[K+].N1C=CN=C1>CN(C)C=O>[CH:3]([C:4]1[CH:5]=[C:6]([OH:7])[C:9]([O:10][CH3:15])=[CH:11][CH:12]=1)=[CH2:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.0083 mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a loose funnel at the top
CUSTOM
Type
CUSTOM
Details
placed inside the microwave oven over an ice bath
CUSTOM
Type
CUSTOM
Details
irradiated for 30 minutes in parts
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction, it
CUSTOM
Type
CUSTOM
Details
purified as in example V
CUSTOM
Type
CUSTOM
Details
provided sweet

Outcomes

Product
Name
Type
Smiles
C(=C)C=1C=C(C(=CC1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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